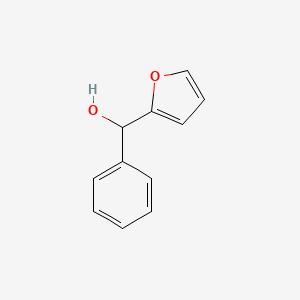

2-Furyl(phenyl)methanol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

furan-2-yl(phenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIQIDYJWKRMFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395855 | |

| Record name | 2-Furyl(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4484-57-5 | |

| Record name | 2-Furyl(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | furan-2-yl(phenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Furan Containing Methanols in Organic Synthesis Research

Furan (B31954) and its derivatives are pivotal in organic chemistry, largely due to their prevalence in natural products and their utility as foundational materials for creating complex molecules. numberanalytics.com These compounds are integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com The furan ring, a five-membered aromatic heterocycle with four carbon atoms and one oxygen atom, imparts distinct chemical properties. wikipedia.org Its aromaticity, arising from the delocalization of six π-electrons, contributes to its stability, though it is generally more reactive than benzene. numberanalytics.comwikipedia.org

Furan-containing methanols, such as furfuryl alcohol, are particularly valuable. Furfuryl alcohol, for instance, is a primary alcohol with a hydroxymethyl substituent at the 2-position of the furan ring. nih.gov It serves as a precursor in the production of thermosetting resins and can be used as a solvent. numberanalytics.comgeorganics.sk The reactivity of the furan nucleus, combined with the functional handle of the methanol (B129727) group, allows for a diverse range of chemical transformations. utripoli.edu.ly

In academic research, furan-containing methanols are explored for their potential in synthesizing biologically active compounds. The furan moiety is a structural component in various antibacterial, antiviral, anti-inflammatory, and anticancer agents. utripoli.edu.ly Even minor alterations to the substitution pattern on the furan ring can significantly impact a molecule's biological activity, making these compounds a rich area for medicinal chemistry research. utripoli.edu.ly

An Overview of Key Research Trajectories for 2 Furyl Phenyl Methanol Derivatives

Grignard-Mediated Carbonyl Addition Reactions

The Grignard reaction represents a fundamental and widely utilized method for the formation of carbon-carbon bonds. missouri.edu This organometallic chemical reaction involves the nucleophilic addition of a Grignard reagent, typically an alkyl- or aryl-magnesium halide, to the electrophilic carbon of a carbonyl group.

The most direct synthesis of this compound involves the reaction of furfural (B47365) with an aryl Grignard reagent, namely phenylmagnesium bromide. This process is a classic example of a Grignard addition to an aldehyde. The synthesis is typically performed by adding a solution of furfural to the pre-formed Grignard reagent suspended in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). cerritos.edumercer.edu The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly basic and will react readily with protic solvents like water, which would quench the reagent and prevent the desired reaction. cerritos.edu

The mechanism involves the nucleophilic attack of the phenyl group from the phenylmagnesium bromide onto the carbonyl carbon of furfural. This addition results in the formation of a magnesium alkoxide intermediate. Subsequent hydrolysis of this intermediate in an acidic work-up protonates the alkoxide to yield the final product, this compound. A notable procedure involves the fresh synthesis of this compound via the Grignard reaction between bromobenzene (B47551) and furfural for its subsequent use in other reactions. orgsyn.org The use of solvents like cyclopentyl methyl ether (CPME) has also been explored for Grignard reactions, offering potential advantages in industrial applications. d-nb.info

| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Product |

| Phenylmagnesium Bromide | Furfural | Anhydrous Diethyl Ether/THF | Anhydrous, Acidic Work-up | This compound |

| Magnesium | Bromobenzene | Anhydrous Diethyl Ether | Formation of Grignard reagent in situ | Phenylmagnesium Bromide |

| (2-furyl)MgCl | Aldehyde/Ketone | Not Specified | ZnCl2-mediated addition | Substituted Furylmethanol |

Photochemical Synthesis Approaches

While not a direct synthesis of this compound, photochemical reactions, particularly the Paternò-Büchi reaction, represent a significant class of transformations involving 2-furylmethanol derivatives. These reactions highlight the compound's reactivity and its utility as a building block in photochemical synthesis.

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an electronically excited carbonyl compound and a ground-state alkene, yielding an oxetane (B1205548). researchgate.netnih.gov Furan and its derivatives, including 2-furylmethanols, are common substrates in this reaction. scispace.comresearchgate.net The irradiation of 2-furylmethanol derivatives in the presence of aromatic carbonyl compounds like benzaldehyde (B42025) or benzophenone (B1666685) leads to the formation of corresponding oxetane adducts. researchgate.netcolab.ws For instance, the photochemical reaction of 5-methyl-2-furyl-phenylmethanol with benzophenone resulted in two [2+2] adducts. scispace.com

The Paternò-Büchi reaction on furan derivatives is often characterized by high levels of regio- and diastereoselectivity. researchgate.netresearchgate.net The regiochemistry of the addition is a critical aspect, with the attack of the carbonyl's oxygen atom typically occurring at the α-carbon of the furan ring. bgsu.edu

Research has shown that in reactions involving 2-furylmethanols and aromatic carbonyl compounds, high regio- and stereocontrol is achievable. researchgate.net The hydroxyl group of the furylmethanol plays a crucial directing role, often leading to the attack of the excited carbonyl compound on the same side as the hydroxyl group, potentially through the formation of a hydrogen bond. colab.wsresearchgate.net This directing effect can result in high diastereoselectivity. However, the regioselectivity can be influenced by substituents on the furan ring. For example, studies on 5-methyl-2-furyl-phenylmethanol showed that the electronic nature of the substituents on the reacting benzophenone could alter the preferred site of cycloaddition. scispace.comresearchgate.net A lack of regiocontrol has been observed when 5-methyl derivatives are used, and no diastereoselectivity is seen with aliphatic carbonyl compounds. researchgate.net

| Furan Derivative | Carbonyl Compound | Observed Selectivity | Reference |

| 2-Furylmethanols | Aromatic Carbonyls | High regio- and stereocontrol | researchgate.net |

| 5-Methyl-2-furyl-phenylmethanol | Benzophenone | 1:1 mixture of regioisomers | scispace.comresearchgate.net |

| 5-Methyl-2-furyl-phenylmethanol | 4,4'-Dimethoxybenzophenone | Addition on methyl-bearing side | scispace.comresearchgate.net |

| 5-Methyl-2-furyl-phenylmethanol | 4,4'-Dichlorobenzophenone | Addition on the opposite side | scispace.comresearchgate.net |

The mechanism of the Paternò-Büchi reaction is understood to proceed through short-lived, high-energy intermediates. researchgate.net The reaction initiates with the photoexcitation of the carbonyl compound to an n,π* singlet (S₁) or triplet (T₁) excited state. nih.gov For many systems, the reaction proceeds via the more stable triplet state, which is accessed through intersystem crossing. nih.gov

The excited triplet carbonyl then interacts with the ground-state furan derivative to form a triplet 1,4-biradical intermediate. nih.govresearchgate.net The regioselectivity of the cycloaddition is largely determined by the relative stability of the possible biradical intermediates that can be formed. researchgate.netresearchgate.neteurekaselect.com The more stable biradical is formed preferentially, which then undergoes spin inversion and ring closure to yield the final oxetane product. researchgate.netnih.gov Theoretical studies support that the decay from the excited state and the subsequent reaction path are governed by the stability of these biradical species. nih.gov

Paternò-Büchi Reactions Involving 2-Furylmethanol Derivatives

Acid-Catalyzed Rearrangement Strategies

Similar to photochemical approaches, acid-catalyzed rearrangements are not a method to synthesize this compound but rather a powerful synthetic strategy that utilizes it as a starting material. The Piancatelli rearrangement is a notable example of this, transforming 2-furylcarbinols into valuable cyclopentenone structures. orgsyn.org This highly diastereoselective transformation is catalyzed by acid and is proposed to occur through a cascade sequence that culminates in an electrocyclic ring closure, analogous to the Nazarov cyclization. orgsyn.org This rearrangement provides one of the most direct routes to substituted 4-hydroxycyclopentenones, which are important frameworks in natural product synthesis. orgsyn.org

Piancatelli-Type Rearrangements of 2-Furylcarbinols

The Piancatelli rearrangement is a significant acid-catalyzed transformation of 2-furylcarbinols, such as this compound, into 4-hydroxycyclopentenone derivatives. wikipedia.orgnih.gov Discovered in 1976 by Giovanni Piancatelli and his team, this reaction has become a staple in the synthesis of natural products due to its ability to generate the 4-hydroxy-5-substituted-cyclopent-2-enone core structure. wikipedia.org

The reaction is typically initiated by treating the 2-furylcarbinol with an acid in an aqueous environment. nih.gov The proposed mechanism involves a 4-π electrocyclization, similar to the Nazarov cyclization. wikipedia.org The process begins with the protonation of the hydroxyl group, followed by dehydration to form a carbocation. A subsequent nucleophilic attack by water leads to an intermediate that undergoes ring opening. The resulting dienyl cation then cyclizes in a conrotatory manner to yield the trans-4-hydroxy-5-substituted-cyclopent-2-enone. nih.gov The reaction conditions can be tuned; for instance, more reactive substrates may require milder conditions to prevent the formation of side products. nih.gov The use of Lewis acids has also been explored to drive the reaction to completion. nih.gov

A key aspect of the Piancatelli rearrangement is its high diastereoselectivity, predominantly forming the trans isomer of the cyclopentenone product. nih.govorgsyn.org This stereochemical control is a significant advantage in synthetic applications. The versatility of this rearrangement has been demonstrated in the synthesis of various complex molecules, including intermediates for prostaglandins. wikipedia.orgnih.gov

| Reactant | Catalyst/Conditions | Product | Reference |

| 2-Furylcarbinols | Strong acids (e.g., formic, p-toluenesulfonic acid) in acetone-water | 4-Hydroxy-5-substituted-cyclopent-2-enones | nih.gov |

| 5-Methyl-2-furylcarbinols | Weak Lewis acids (e.g., ZnCl2) | 4-Hydroxy-4-methyl-5-substituted-cyclopent-2-enones | nih.gov |

| 2-Furyl-alkenyl carbinols | Solvolysis in acetone/water | 5-Alkenyl-4-hydroxycyclopentenones | nih.gov |

Aza-Piancatelli Rearrangement Initiated Cascade Reactions

The aza-Piancatelli rearrangement is a variation of the classical Piancatelli rearrangement where a nitrogen nucleophile, typically an aniline (B41778), is used instead of water. nih.govnih.gov This modification leads to the formation of 4-aminocyclopentenone derivatives, which are valuable building blocks for the synthesis of aminocyclopentitols and various alkaloids. researchgate.net

The reaction is often catalyzed by Lewis acids, such as dysprosium(III) trifluoromethanesulfonate (B1224126) (Dy(OTf)3), which selectively activate the 2-furylcarbinol. nih.govorgsyn.org The proposed mechanism involves the elimination of the hydroxyl group, facilitated by the Lewis acid, to form a furylcation. The aniline then attacks the furan ring at the 5-position, initiating a cascade that results in the formation of the trans-substituted cyclopentenone product. nih.gov

This methodology has been extended to initiate cascade reactions, where the aza-Piancatelli rearrangement is followed by other transformations in a one-pot sequence. For example, an aza-Piancatelli rearrangement/Diels-Alder cascade reaction has been developed using a chiral N,N'-dioxide/cobalt(II) complex as a catalyst. nih.gov This approach allows for the stereoselective synthesis of complex polycyclic structures, such as hexahydro-2a,5-epoxycyclopenta[cd]isoindoles, with multiple contiguous stereocenters. nih.gov

Another example involves the ring opening of donor-acceptor cyclopropanes to initiate the aza-Piancatelli rearrangement, leading to functionalized cyclopentenones with congested vicinal stereogenic centers. nih.gov These cascade reactions demonstrate the power of the aza-Piancatelli rearrangement in diversity-oriented synthesis. acs.org

| Reactants | Catalyst/Conditions | Product | Key Features | Reference |

| 2-Furylcarbinols, Aniline nucleophiles | Dy(OTf)3 (5 mol%), Acetonitrile (B52724), 80 °C | trans-4-Aminocyclopentenones | High diastereoselectivity | nih.govorgsyn.org |

| 2-Furylcarbinols, N-(furan-2-ylmethyl)anilines | Chiral N,N'-dioxide/Co(BF4)2·6H2O complex | Hexahydro-2a,5-epoxycyclopenta[cd]isoindoles | Asymmetric, cascade reaction, excellent diastereo- and enantioselectivity | nih.gov |

| 4-Bromo-2-furylcarbinol, 2-Amino phenylboronic pinacol (B44631) ester | Aza-Piancatelli followed by intramolecular Suzuki-Miyaura cross-coupling | Bruceolline D (alkaloid) | Cascade reaction for natural product synthesis | researchgate.net |

Self-Condensation Reactions of Furylmethanols under Acidic Conditions

Under acidic conditions, furylmethanols, including this compound, can undergo self-condensation reactions. researchgate.netmdpi.com The furan ring, particularly at the 2- and 5-positions, is susceptible to electrophilic attack. scispace.com In the presence of acid, furfuryl alcohol and its derivatives are known to polymerize, forming resins. mdpi.com This reactivity is attributed to the acid-catalyzed formation of a carbocation intermediate, which can then be attacked by another furan ring.

While simple furans are sensitive to acid-catalyzed ring opening and resinification, furan compounds with electron-withdrawing substituents are more stable in acidic solutions. scispace.com For instance, methyl 2-furoate has been shown to condense with aldehydes in concentrated sulfuric acid to yield bis(5-carbomethoxy-2-furyl)methane derivatives. scispace.com

The self-condensation of furylmethanols can sometimes be a competing side reaction during other acid-catalyzed processes, such as the Piancatelli rearrangement, leading to the formation of polymeric materials. researchgate.net However, under controlled conditions, this reactivity can be harnessed. For example, the reaction of 2-furanmethanol with bis(dimethylamino)methane under acidic conditions is a key step in the synthesis of 5-dimethylaminomethyl-2-furanmethanol, a precursor to H2-histamine antagonists. google.com

| Reactants | Conditions | Product(s) | Notes | Reference |

| Furan, Aliphatic aldehydes | Hydrochloric acid | Difurylalkanes | Variable yields due to resinification | scispace.com |

| Methyl 2-furoate, Aldehydes | Concentrated sulfuric acid | Bis(5-carbomethoxy-2-furyl)methane derivatives | Electron-withdrawing group stabilizes the furan ring | scispace.com |

| 2-Furanmethanol, bis(dimethylamino)methane | Acetic acid | 5-Dimethylaminomethyl-2-furanmethanol | Mannich-type reaction | google.com |

Natural Product Isolation and Derivation Pathways

2-Furylmethanol derivatives are found in various natural sources. For instance, 2-furanmethanol, also known as furfuryl alcohol, has been detected in foods such as cereals, coffee, and cocoa products. hmdb.ca While the direct isolation of this compound from natural sources is not extensively documented, its structural motif is present in more complex natural products.

The synthesis of this compound and its derivatives often starts from biomass-derived platform molecules like furfural. wikipedia.orgcsic.es Furfural can be obtained from the acid-catalyzed dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. A Grignard reaction between furfural and a phenylmagnesium halide is a common laboratory method to synthesize this compound. orgsyn.org

The derivation of other valuable compounds from this compound and related furylmethanols is a significant area of research. For example, the hydrogenation of furfuryl alcohol can yield tetrahydrofurfuryl alcohol, a useful solvent, or 2-methylfuran, a potential biofuel. csic.esresearchgate.netnih.gov The Piancatelli and aza-Piancatelli rearrangements, as discussed earlier, represent key derivation pathways to produce cyclopentenone and aminocyclopentenone structures, which are precursors to a wide range of natural products and pharmaceuticals. wikipedia.orgnih.govresearchgate.net

| Natural Source/Precursor | Derivation Pathway | Derived Compound(s) | Significance | Reference |

| Lignocellulosic Biomass (Pentoses) | Acid-catalyzed dehydration | Furfural | Key bio-based platform chemical | wikipedia.orgcsic.es |

| Furfural | Grignard reaction with phenylmagnesium halide | This compound | Laboratory synthesis of the title compound | orgsyn.org |

| Furfuryl Alcohol | Hydrogenation | Tetrahydrofurfuryl alcohol, 2-Methylfuran | Solvents and biofuels | csic.esresearchgate.netnih.gov |

| 2-Furylcarbinols | Piancatelli Rearrangement | 4-Hydroxycyclopentenones | Intermediates for natural products (e.g., prostaglandins) | wikipedia.orgnih.gov |

| 2-Furylcarbinols | Aza-Piancatelli Rearrangement | 4-Aminocyclopentenones | Precursors for alkaloids and aminocyclopentitols | nih.govresearchgate.net |

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Analysis of Biradical Intermediate Formation and Stability in Photochemical Reactions

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in understanding these processes. For example, in the photochemical reaction of furan (B31954) with certain chiral compounds, the diastereoselectivity of the resulting adducts can be explained by considering the energy differences between the possible triplet biradical intermediates. researchgate.net Calculations have shown that even small energy differences, on the order of a few kcal/mol, can dictate the stereochemical outcome. researchgate.net The exo stereoselectivity often observed in these coupling reactions is attributed to the superposition of the Highest Singly Occupied Molecular Orbital (HSOMO) and the Lowest Singly Occupied Molecular Orbital (LSOMO) of the biradical intermediate. researchgate.net

In reactions of 2-furylmethanol with specific chiral reagents, the formation of adducts may occur with little to no diastereoselectivity. This lack of selectivity can also be rationalized by examining the calculated energy differences between the potential diastereomeric biradical intermediates, which in some cases are found to be negligible. researchgate.net

Role of Exciplexes and Electron Transfer Processes in Cycloadditions

Photoinduced electron transfer (PET) is a fundamental process in many photochemical reactions and plays a significant role in cycloadditions involving 2-Furyl(phenyl)methanol. researchgate.net Electronic excitation dramatically alters a molecule's ability to donate or accept electrons, facilitating reactions that might not occur under thermal conditions. usc.galresearchgate.net The formation of an exciplex, an excited-state complex between the photosensitizer and the substrate, is often a key step.

In the context of cycloaddition reactions, the process can be initiated by the absorption of light by a photosensitizer, which then interacts with the furan derivative. This can lead to an electron transfer, generating a radical ion pair. The subsequent steps of the reaction are then dictated by the behavior of these radical ions. For instance, in [2+2] cycloadditions, the reaction of two ethylene (B1197577) molecules to form cyclobutane (B1203170) is forbidden under thermal conditions but allowed under photochemical conditions due to the altered symmetries of the frontier molecular orbitals upon excitation. youtube.com

The efficiency of these electron transfer processes can be influenced by the solvent and the presence of other molecules. For example, in alcoholic solutions, the reaction of certain phenolic compounds with radicals has been shown to proceed via a fast electron-transfer process from the phenoxide anion, rather than direct hydrogen atom abstraction. nih.gov The ionization equilibrium of the hydroxyl group, which is influenced by the solvent and any acidic or basic impurities, can therefore have a dramatic effect on the reaction rate. nih.gov

Electrocylcic Ring Closure Mechanisms in Piancatelli and Nazarov-Type Reactions

The Piancatelli rearrangement is a synthetically valuable acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.orgmdpi.com The mechanism is widely accepted to proceed through a 4π electrocyclization, analogous to the Nazarov cyclization. wikipedia.orgmdpi.com The reaction is initiated by the protonation of the hydroxyl group of the 2-furylcarbinol, followed by dehydration to form a carbocation. Nucleophilic attack by water and subsequent furan ring-opening generates a pentadienylic cation intermediate. mdpi.com This cation then undergoes a conrotatory 4π electrocyclic ring closure to yield the cyclopentenone product. wikipedia.orgmdpi.com The high stereoselectivity of the Piancatelli rearrangement, typically affording the trans isomer, is a key feature and is dictated by the geometry of the cationic intermediate. mdpi.com

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Protonation of the carbinol and subsequent dehydration. | Carbocation |

| 2 | Nucleophilic attack by water followed by furan ring-opening. | Pentadienylic cation |

| 3 | 4π conrotatory electrocyclic ring closure. | Cyclopentenone product |

Nazarov-type cyclizations of 2-furyl vinyl ketones have also been explored. nih.gov While traditionally difficult to achieve using standard Brønsted or Lewis acids, photochemical approaches have proven successful. nih.gov Under flow photochemistry conditions, these compounds can be cyclized to form furan-fused cyclopentanones in good yields. nih.gov This photo-Nazarov reaction provides a direct route to valuable heterocyclic motifs. nih.gov

The aza-Piancatelli reaction, an analogous transformation using amines as nucleophiles, has been studied computationally to understand its mechanism. nih.govacs.org DFT calculations have revealed a multistep process involving nucleophilic attack of the amine, an internal proton transfer, and a ring-opening step via C-O bond cleavage. nih.govacs.org The driving force for this reaction is the large conjugation in the resulting open-chain product, which compensates for the loss of aromaticity of the furan ring. nih.govacs.org

Examination of Hydroxyl Directing Effects in Photochemical Processes

The hydroxyl group in this compound can exert a significant directing effect in photochemical reactions. This influence can manifest through various mechanisms, including hydrogen bonding and participation in proton-coupled electron transfer (PCET) processes. usc.gal In PCET, the transfer of an electron and a proton can occur in a concerted or stepwise manner. researchgate.net

The presence of a hydroxyl group can facilitate the formation of hydrogen-bonded complexes with other reactants or solvent molecules. usc.gal These complexes can influence the stereochemical course of the reaction by pre-organizing the reactants in a specific orientation. In photochemical reactions involving quinolinium ions and hydroxy compounds, for example, it has been shown that hydrogen-bonded pairs of the hydroxy compound can act as an enhanced electron donor. usc.gal

Furthermore, the hydroxyl group can play a direct role in the reaction mechanism itself. In certain photochemical hydrogen transfer reactions, a two-step process where electron transfer precedes proton transfer is common. researchgate.net The hydroxyl group can serve as the proton source in such a sequence. The specific mechanism of hydrogen atom transfer (HAT) can affect both the regioselectivity and stereoselectivity of the reaction. researchgate.net

Mechanisms of Furan C-H Activation and Subsequent Furyl Ring-Opening

The activation of C-H bonds in furan rings is a challenging but important transformation. Iron(II) complexes have been shown to selectively activate the α-C–H bond of furan under photolytic conditions to produce a furyl-iron complex. osti.gov This complex can then undergo further reactions, such as insertions of alkynes into the Fe-furyl bond, which are followed by a ring-opening of the furyl group. osti.gov This sequence provides a pathway to novel organometallic sandwich complexes. osti.gov

Ring-opening of the furan ring is also a key step in the Piancatelli rearrangement, as discussed previously. mdpi.com In the context of organometallic chemistry, the decomposition of yttrocene 2-furyl complexes can also proceed through ring-opening of the 2-furyl group to form bimetallic ynyl-enolate complexes. rug.nl

The polymerization of furfuryl alcohol can also involve furan ring-opening as a side reaction, leading to the formation of carbonyl-containing moieties within the polymer structure. mdpi.com The extent of this ring-opening can be influenced by the polymerization conditions, such as the type of acidic initiator and the presence of water. mdpi.com

Investigation of Catalyst-Substrate Interactions Governing Stereoselective Transformations

The development of stereoselective transformations of this compound and its derivatives is a major focus of synthetic chemistry. nih.gov Asymmetric catalysis, utilizing chiral catalysts, is a powerful tool for achieving high enantioselectivity. nih.gov The interaction between the catalyst and the substrate is paramount in determining the stereochemical outcome.

In the asymmetric reduction of acylfurans to produce optically pure furan alcohols, Noyori-type hydrogen transfer reactions have been successfully employed. researchgate.net These reactions utilize chiral ruthenium catalysts to control the facial selectivity of the hydride attack on the ketone. The resulting chiral furyl alcohols are versatile building blocks for further synthetic manipulations. researchgate.net

The addition of organometallic reagents to imines derived from 2-furyl aldehydes can also be rendered highly diastereoselective through the use of a chiral auxiliary or a catalyst. For instance, the ZnCl₂-mediated addition of in situ generated Grignard reagents to a chiral sulfinamide-derived imine has been shown to proceed with excellent diastereoselectivity. acs.org The precise nature of the catalyst-substrate interaction, involving coordination of the metal to the sulfinamide and the imine nitrogen, is responsible for the observed stereocontrol.

Stereochemical Control and Asymmetric Synthesis of 2 Furyl Phenyl Methanol Derivatives

Development of Diastereoselective and Enantioselective Synthetic Methodologies

The creation of a specific stereoisomer of a 2-furyl(phenyl)methanol derivative necessitates synthetic methods that can selectively form one enantiomer or diastereomer over others. Key strategies involve the addition of organometallic reagents to furan-2-carbaldehyde or related ketones and imines, guided by chiral influences.

Enantioselective approaches often rely on the use of external chiral ligands that coordinate to the organometallic reagent, creating a chiral environment that directs the nucleophilic attack on the carbonyl or imine group. For instance, the addition of organolithium reagents to imines derived from 2-furaldehyde has been investigated using chiral external ligands to induce enantioselectivity. The reaction of methyllithium (B1224462) with furylimines bearing a 2-substituted anisidine moiety has shown promise, yielding the corresponding chiral amines with high enantiomeric excess (ee). researchgate.net Similarly, the principles of copper-catalyzed enantioselective conjugate addition of Grignard reagents to acyclic enones, which produce chiral ketones with up to 98% ee, can be conceptually extended to the 1,2-addition to furan (B31954) aldehydes. nih.gov

Diastereoselective methods are prominent when a chiral element is already present in one of the reactants, such as a chiral auxiliary. A notable example is the highly diastereoselective addition of Grignard reagents, including (2-furyl)MgCl, to imines bearing a chiral tert-butanesulfinyl auxiliary (Ellman's auxiliary). researchgate.net This approach has yielded products with diastereomeric ratios (d.r.) as high as 98:2, demonstrating the powerful directing effect of the chiral auxiliary. researchgate.net Another successful diastereoselective strategy involves the use of chiral boronates. By attaching a chiral boronate derived from (S)-pinanediol to the C-3 position of a furyl aldehyde, subsequent addition of various nucleophiles leads to the formation of separable diastereomers. oup.com

Impact of Reaction Conditions and Additives on Stereochemical Outcomes

The stereochemical course of a reaction can be exquisitely sensitive to the conditions under which it is performed. Temperature, solvent, and the presence of additives can dramatically influence both the yield and the stereoselectivity of the formation of this compound derivatives.

Reaction temperature is a critical parameter. In the diastereoselective addition of (2-furyl)MgCl to a chiral epoxy-imine, for example, it was observed that while the reaction proceeds with excellent diastereoselectivity (98:2 d.r.) at low temperatures, raising the temperature can lead to an increase in side product formation. researchgate.net Similarly, for certain ZnCl₂-mediated additions of in situ generated Grignard reagents, maintaining a low temperature of -78 °C was found to be crucial for success. acs.org

Additives can play an even more dramatic role, sometimes reversing the sense of diastereoselection. In the addition of nucleophiles to a 3-borylated furfuraldehyde bearing a chiral auxiliary, the reaction without any additive favored the formation of the R-diastereomer. oup.comorgsyn.org However, the introduction of lithium alkoxides as additives surprisingly switched the selectivity to favor the S-diastereomer. oup.comorgsyn.org This highlights the profound effect that additives can have on the transition state geometry of the reaction. The use of zinc salts, such as ZnCl₂, is also common in mediating these additions, often leading to high yields and excellent diastereoselectivities. researchgate.netacs.org In some cases, replacing a catalytic amount of ZnCl₂ with an equimolar amount of dimethylzinc (B1204448) has been shown to improve diastereoselectivity. acs.org

| Nucleophile | Additive | Diastereomeric Ratio (R:S) | Reference |

|---|---|---|---|

| Various | None | Favorable for R | oup.com |

| Various | Lithium Alkoxides | Favorable for S | oup.com |

Design and Application of Chiral Catalysts for Enantiocontrol

The most elegant and atom-economical method for achieving enantioselectivity is through the use of chiral catalysts. A small amount of a chiral catalyst can generate a large quantity of an enantioenriched product. The design of effective chiral ligands, which form complexes with metal catalysts, is central to this approach. nih.gov

For the synthesis of chiral alcohols like this compound, catalysts are typically designed to facilitate the enantioselective addition of an organometallic reagent to the corresponding aldehyde or ketone. While a plethora of chiral ligands have been developed, their effectiveness is often reaction-specific. researchgate.net Classes of ligands that have proven successful in related transformations include phosphinooxazolines (PHOX ligands), spiro bisoxazolines (SpiroBOX), and various chiral amino alcohols and diamines. researchgate.netoup.com These ligands coordinate to a metal center (e.g., iridium, rhodium, copper, titanium), creating a well-defined chiral pocket around the active site that forces the incoming nucleophile to attack one face of the carbonyl group preferentially. oup.commdpi.commdpi.com

For example, iridium catalysts bearing chiral P,N-ligands have demonstrated exceptional performance in the asymmetric hydrogenation of ketones, achieving up to 99.9% ee. oup.com Copper(I) complexes with chiral diphosphine ligands like JosiPhos are highly effective for the enantioselective addition of Grignard reagents. nih.gov Furthermore, titanium complexes with chiral diols, such as TADDOLs or BINOL-derived structures, are used to catalyze the addition of organozinc and organozirconium reagents to aldehydes. mdpi.comsemanticscholar.org The selection of the ligand is critical and is often guided by a combination of empirical screening and rational design based on mechanistic understanding. nih.gov

| Ligand Class | Metal | Typical Reaction | Achieved Selectivity | Reference |

|---|---|---|---|---|

| Diphosphines (e.g., JosiPhos) | Cu(I) | Grignard Addition | Up to 98% ee | nih.gov |

| P,N-Ligands (e.g., PHOX) | Pd, Ir | Allylic Substitution, Hydrogenation | High ee | researchgate.netnih.gov |

| Chiral Amino Alcohols | Zn(II), Ti(IV) | Dialkylzinc Addition | High ee | mdpi.com |

| BINMOL derivatives | Ti(IV) | Organozirconium Addition | Up to 86% ee | mdpi.com |

Diastereoselective Addition Reactions Utilizing Chiral Auxiliaries

A robust and widely employed strategy for controlling stereochemistry involves the use of a chiral auxiliary. mdpi.com This involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. mdpi.com

In the context of this compound derivatives, chiral auxiliaries have been successfully used to control the addition of nucleophiles to furan-based precursors. One prominent method involves modifying the furan ring itself. The attachment of a chiral boronate ester, derived from a chiral diol like (S)-pinanediol, to the C-3 position of furfural (B47365) creates a chiral environment that directs the addition of nucleophiles to the C-2 aldehyde. oup.com This approach allows for the synthesis of optically active 2,3-disubstituted furyl alcohols. oup.comrsc.org

Alternatively, the chiral auxiliary can be attached to the nitrogen atom of an imine derived from 2-furaldehyde. The Ellman auxiliary, a chiral tert-butanesulfinamide, is particularly effective. The addition of (2-furyl)MgCl to an imine bearing this auxiliary has been shown to proceed with outstanding diastereoselectivity. researchgate.net The stereochemical outcome is dictated by the formation of a rigid six-membered chair-like transition state involving chelation of the magnesium ion by the sulfinyl oxygen and the imine nitrogen.

| Precursor | Chiral Auxiliary | Nucleophile | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| 3-Boryl-2-furaldehyde | (S)-Pinanediol boronate | Various | Diastereomerically enriched | oup.com |

| Chiral Epoxy-Imine | tert-Butanesulfinyl | (2-Furyl)MgCl | 98:2 | researchgate.net |

| Chiral Epoxy-Imine | tert-Butanesulfinyl | PhMgCl | 91:9 | acs.org |

Catalytic Transformations and Catalyst Design in 2 Furyl Phenyl Methanol Chemistry

Lewis Acid Catalysis in Rearrangement Reactions

Lewis acid catalysis is pivotal in activating 2-furylcarbinols, like 2-furyl(phenyl)methanol, towards rearrangement reactions. The most prominent of these is the Piancatelli rearrangement, a transformation that converts 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. This reaction is believed to proceed through a Lewis acid-assisted generation of a key pentadienyl cation intermediate, which then undergoes a 4π-electrocyclic ring closure.

Dysprosium(III) trifluoromethanesulfonate (B1224126) (Dy(OTf)₃) has emerged as a highly effective and water-tolerant Lewis acid catalyst for the Piancatelli rearrangement. Traditional methods often required stoichiometric amounts of acids, leading to low yields and significant waste. The use of catalytic Dy(OTf)₃ addresses many of these shortcomings.

In a study focused on developing a more efficient Piancatelli rearrangement, Dy(OTf)₃ was identified as a superior catalyst for converting various furylcarbinols. nih.gov The reaction of this compound was optimized using 10 mol % Dy(OTf)₃ in a tert-butanol/water solvent system at 80°C. nih.gov This catalytic system proved effective for both aryl and alkyl substituted furylcarbinols, affording the desired 4-hydroxycyclopentenone products as a single trans-diastereomer in good yields. nih.gov The catalytic activity of lanthanoid salts like Dy(OTf)₃ is also crucial in the aza-Piancatelli rearrangement, where they selectively activate the carbinol in the presence of amine nucleophiles to furnish 4-aminocyclopentenones. patsnap.com

Table 1: Dy(OTf)₃ Catalyzed Piancatelli Rearrangement of this compound

| Entry | Catalyst Loading (mol %) | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | 10 | t-BuOH/H₂O (5:1) | 80 | 78 | nih.gov |

The development of asymmetric variants of the Piancatelli rearrangement is of significant interest for the synthesis of enantiomerically pure compounds. A notable advancement is the use of chiral cobalt(II) complexes in the aza-Piancatelli rearrangement, which introduces a nitrogen atom into the cyclopentenone ring.

Researchers have developed a highly diastereoselective and enantioselective tandem aza-Piancatelli rearrangement/intramolecular Diels-Alder reaction catalyzed by a chiral N,N′-dioxide/cobalt(II) complex. rwth-aachen.deacs.orgrsc.org This reaction utilizes readily available 2-furylcarbinols, including this compound, and N-(furan-2-ylmethyl)anilines to construct complex polycyclic molecules bearing six contiguous stereocenters. rwth-aachen.deacs.orgrsc.org

The model reaction between furan-2-yl(phenyl)methanol and N-(furan-2-ylmethyl)aniline was optimized using a catalyst system comprising Co(BF₄)₂·6H₂O and a specific chiral N,N′-dioxide ligand. rsc.org The choice of the metal salt and the ligand's structure were found to be critical for achieving high enantioselectivity. rsc.org The study demonstrated that various substituents on the phenyl ring of the 2-furylcarbinol were well-tolerated, consistently providing good yields and high enantiomeric excess (ee). For instance, an electron-donating methoxy (B1213986) group on the phenyl ring of the carbinol led to an excellent yield of 88% and 90% ee. rsc.orgnih.gov

Table 2: Chiral Cobalt(II)-Catalyzed Asymmetric Aza-Piancatelli/Diels-Alder Cascade with 2-Furylcarbinol Derivatives

| 2-Furylcarbinol Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| furan-2-yl(phenyl)methanol | 63 | 92 | rsc.orgnih.gov |

| furan-2-yl(4-methoxyphenyl)methanol | 88 | 90 | rsc.orgnih.gov |

| furan-2-yl(p-tolyl)methanol | 79 | 93 | rsc.org |

| furan-2-yl(m-tolyl)methanol | 65 | 92 | rsc.org |

| furan-2-yl(o-tolyl)methanol | 58 | 90 | rsc.org |

| (2-naphthyl)(furan-2-yl)methanol | 61 | 94 | rsc.org |

Brønsted Acid Catalysis in Dehydration and Cyclization Processes

Brønsted acids are fundamental catalysts for various transformations of 2-furylcarbinols, primarily promoting reactions through protonation of the hydroxyl group, which facilitates its departure as a water molecule. This generates a stabilized carbocation that can undergo subsequent reactions like cyclization or nucleophilic attack.

The choice of a Brønsted acid versus a Lewis acid can dictate the reaction pathway. For example, in reactions of 2-furylcarbinols with indoles, the use of the Brønsted acid trifluoroacetic acid (TFA) leads to a direct substitution product via a deprotonation-rearomatization route, whereas the Lewis acid ZnCl₂ promotes the Piancatelli rearrangement. elsevierpure.com

p-Toluenesulfonic acid (p-TSA), a common Brønsted acid, is effective in catalyzing the dehydrative cyclization of alcohols. mdpi.comresearchgate.net It has been shown to catalyze the regioselective thiolation of 2-furylcarbinols, where the solvent controls the outcome, leading to either functionalized furans or lactone-based sulfides. elsevierpure.com This highlights the ability of Brønsted acids to facilitate the formation of key reactive intermediates from 2-furylcarbinols, which can then be trapped by various nucleophiles. The mechanism involves the acid-catalyzed dehydration of the carbinol to form a pentadienyl-type cation, which is central to these transformations. elsevierpure.commdpi.com

Heterogeneous Catalysis for Furan (B31954) Derivatives

Heterogeneous catalysts offer significant advantages in terms of separation, reusability, and process sustainability. For the conversion of furan derivatives like this compound, solid acid catalysts and supported metal catalysts are of particular importance.

Heteropolyacids (HPAs), such as molybdophosphoric acid (H₃PMo₁₂O₄₀) and the more common phosphotungstic acid (H₃PW₁₂O₄₀), are exceptionally strong Brønsted acids and are highly effective for acid-catalyzed reactions. To utilize them as stable heterogeneous catalysts, they are often immobilized on high-surface-area supports like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃). nih.govnih.govelsevierpure.com

Amorphous silica-alumina (ASA) itself is a solid acid catalyst whose activity is attributed to Brønsted acid sites generated at the interface of the silica and alumina domains. rsc.org Supporting a heteropolyacid like molybdophosphoric acid onto a silica-alumina composite would create a powerful and robust solid acid catalyst. The silica-alumina provides a stable, porous framework and contributes its own acidity, while the HPA provides highly acidic protons essential for promoting cyclization reactions, such as the Piancatelli rearrangement or related dehydrative cyclizations of this compound. The strong Brønsted acidity is crucial for the initial protonation and dehydration of the carbinol to initiate the cyclization cascade. While direct studies on this specific composite for this compound cyclization are not prominent, the principles of HPA catalysis on acidic supports are well-established for various biomass and furan conversions. nih.govmdpi.com

The hydrogenation of the furan ring is a key transformation for producing valuable saturated cyclic ethers (tetrahydrofuran derivatives), which are used as solvents and chemical intermediates. The hydrogenation of this compound would yield (phenyl)(tetrahydrofuran-2-yl)methanol. This reaction is typically carried out using heterogeneous catalysts consisting of a noble or base metal supported on a solid oxide.

The choice of metal and support significantly influences the catalyst's activity and selectivity.

Palladium (Pd) catalysts supported on materials like carbon, TiO₂, or Al₂O₃ are effective for furan ring hydrogenation. mdpi.com The reaction conditions and support acidity can influence whether hydrogenation of the furan ring or the carbonyl group (in the case of furfural) is favored. mdpi.com

Nickel (Ni) is a less expensive alternative that can also drive deep hydrogenation. Ni-based catalysts, often in bimetallic formulations with metals like cobalt (Co), are used to produce hydrogenated products from furfural (B47365). mdpi.com For example, Ni supported on MgO has been shown to be selective towards the hydrogenation of the aldehyde group in furfural, while limiting the hydrogenation of the furan ring. rsc.org

Ruthenium (Ru) and Platinum (Pt) are also active in furan hydrogenation. rwth-aachen.dersc.org Mechanistic studies suggest that on Pt surfaces, the furan ring adsorbs flat, which favors its hydrogenation. mdpi.com

Advanced Spectroscopic Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. By mapping the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, connectivity, and even three-dimensional arrangement.

For 2-Furyl(phenyl)methanol (C₁₁H₁₀O₂), ¹H and ¹³C NMR spectra offer a complete assignment of its constituent atoms. guidechem.com Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing the connectivity between protons and carbons, confirming the precise arrangement of the furan (B31954) and phenyl rings around the central carbinol carbon. ipb.pt

Interactive Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | Varies | Singlet | The chemical shift of the hydroxyl proton is variable and depends on solvent, concentration, and temperature. |

| ¹H | ~5.8 | Singlet | Methine proton (CH-OH). Its position is characteristic of a proton attached to a carbon bearing both an oxygen and aromatic rings. |

| ¹H | ~6.2-7.5 | Multiplets | Aromatic protons of the furan and phenyl rings. Specific assignments require 2D NMR analysis. |

| ¹³C | ~70 | - | Methine carbon (CH-OH). |

| ¹³C | ~110-155 | - | Aromatic carbons of the furan and phenyl rings. |

Note: Predicted values are based on computational models and data from similar structures. Actual experimental values may vary.

Quantitative NMR for Purity Assessment and Reaction Monitoring

Quantitative NMR (qNMR) has emerged as a powerful and reliable method for determining the absolute purity of organic compounds without the need for an identical standard substance. jeol.com This technique relies on the principle that the integrated signal area of a specific nucleus is directly proportional to the number of those nuclei in the sample.

For this compound, a qNMR experiment would involve dissolving a precisely weighed amount of the compound with a known amount of an internal standard (a stable compound with non-overlapping signals) in a suitable deuterated solvent. By comparing the integral of a well-resolved signal from this compound (e.g., the methine proton) to the integral of a signal from the internal standard, the purity can be calculated with high precision. This method is recognized by international standards, including ISO, for its reliability in purity determination of organic compounds. jeol.com Furthermore, qNMR can be effectively used to monitor the progress of a chemical reaction, such as the synthesis of this compound, by tracking the disappearance of reactant signals and the appearance of product signals over time.

Applications in Stereochemical Analysis and Conformational Studies

The single chiral center at the carbinol carbon means that this compound exists as a pair of enantiomers. While standard NMR cannot distinguish between enantiomers, it is a powerful tool for analyzing diastereomers and studying the molecule's conformational preferences in solution. nih.gov If this compound is reacted with a chiral derivatizing agent, the resulting diastereomers will have distinct NMR spectra, allowing for the determination of enantiomeric excess. nih.gov

Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the spatial proximity of atoms. ipb.pt These studies, often combined with computational Density Functional Theory (DFT) calculations, can elucidate the preferred rotational conformations (rotamers) of the molecule in solution. scielo.brresearchgate.net For instance, NOESY can reveal through-space interactions between the methine proton and specific protons on the furan and phenyl rings, helping to define the dominant conformation around the C-C and C-O single bonds. researchgate.net

Mass Spectrometry (MS) in Molecular Identification and Elucidation

Mass Spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, high-resolution mass spectrometry (HRMS) provides an exact mass measurement, which can be used to confirm its elemental composition, C₁₁H₁₀O₂. acs.org The monoisotopic mass of this compound is 174.06808 g/mol . epa.gov

Electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺•) at m/z = 174. The subsequent fragmentation pattern provides a structural fingerprint. For this compound, characteristic fragmentation pathways would likely include:

Loss of a hydrogen atom to form an [M-H]⁺ ion.

Loss of the hydroxyl radical (•OH) to yield a stable cation at m/z = 157.

Cleavage of the C-C bond between the methine carbon and the rings, leading to fragments corresponding to the furyl and phenyl moieties. For example, a prominent peak corresponding to the benzoyl cation (C₆H₅CO⁺) at m/z = 105 is a common feature in the mass spectra of similar phenyl-substituted alcohols. scribd.com

Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each functional group has characteristic absorption or scattering frequencies, making these methods ideal for identifying the groups present in this compound. nih.govresearchgate.net

The analysis of the vibrational spectra, often aided by DFT calculations, confirms the presence of the key structural components. unipd.it

Interactive Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectrum |

| O-H | Stretching | 3200-3600 (Broad) | IR |

| Aromatic C-H | Stretching | 3000-3100 | IR, Raman |

| Aliphatic C-H | Stretching | 2850-3000 | IR, Raman |

| C=C (Aromatic) | Stretching | 1400-1600 | IR, Raman |

| C-O | Stretching | 1000-1250 | IR |

| Furan Ring | Ring Vibrations | Multiple characteristic bands | IR, Raman |

The broad O-H stretching band in the IR spectrum is a definitive indicator of the alcohol group, with its shape and position influenced by hydrogen bonding. researchgate.net The sharp peaks in the 3000-3100 cm⁻¹ region correspond to the C-H stretches of the phenyl and furan rings, while the C=C stretching vibrations of these rings appear in the 1400-1600 cm⁻¹ region. researchgate.net The C-O stretching vibration provides further confirmation of the alcohol functionality. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is dominated by electronic transitions within the aromatic systems. nist.gov

Both the furan and phenyl rings contain π-conjugated systems. The primary absorptions observed are due to π → π* transitions. researchgate.net The presence of two aromatic chromophores and the hydroxyl auxochrome influences the exact position and intensity of the absorption maxima (λmax). For similar compounds like furfural (B47365) and phenylethanol, maximum absorption wavelengths are observed in the UV region, typically between 200 and 300 nm. researchgate.netsemanticscholar.org The spectrum of this compound would be expected to show a complex band in this region, representing the combined electronic transitions of its constituent chromophores.

X-ray Diffraction Studies for Absolute Configuration and Solid-State Structural Proof

While NMR and other spectroscopic methods provide structural information in solution or the gas phase, single-crystal X-ray diffraction provides the most definitive and unambiguous proof of a molecule's structure in the solid state. researchgate.net This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. nih.gov

For a chiral compound like this compound, X-ray diffraction analysis of a single crystal of one enantiomer allows for the determination of its absolute configuration. The data would reveal the exact spatial orientation of the furan, phenyl, and hydroxyl groups around the central chiral carbon.

Furthermore, X-ray diffraction elucidates the intermolecular interactions that govern the crystal packing. In the case of this compound, strong O-H···O hydrogen bonds between the hydroxyl groups of adjacent molecules are expected to be a dominant feature, potentially forming chains or cyclic aggregates within the crystal lattice. nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has been widely employed to investigate the electronic properties and predict the reactivity of 2-Furyl(phenyl)methanol and related furan-containing compounds. DFT calculations offer a cost-effective approach to understanding complex chemical phenomena with a reasonable degree of accuracy. These studies have been instrumental in elucidating reaction mechanisms, predicting stereochemical outcomes, and understanding the influence of substituents on the molecule's behavior.

Calculation of Energetics for Biradical Intermediates and Transition States

In photochemical reactions, such as the Paternò-Büchi reaction, the formation of biradical intermediates is a key step. DFT calculations have been used to determine the energies of these transient species and the transition states leading to their formation and subsequent reactions.

For instance, in the photochemical coupling of chiral phenylglyoxylates with furan (B31954) derivatives, the stereocontrol of the reaction can be explained by considering the energy gap between the possible biradical intermediates. researchgate.net Calculations have shown that the difference in stability between diastereomeric biradical intermediates can predict the observed diastereoselectivity of the products. researchgate.net For example, in the reaction of certain substrates with 2-methylfuran, one biradical intermediate was found to be significantly more stable than the other, leading to a high diastereomeric excess. researchgate.net Conversely, when the energy difference between the biradical intermediates is small, a lack of stereoselectivity is observed. researchgate.net

Table 1: Calculated Energy Differences for Biradical Intermediates in Reactions with Furan Derivatives

| Reactants | Biradical Intermediate A | Biradical Intermediate B | Energy Difference (kcal/mol) | Observed Stereoselectivity |

| Phenylglyoxylate + Furan | - | - | Varies | de = 15-95% researchgate.net |

| Substrate 3 + 2-Methylfuran | 13a | 13b | 18.63 | High |

| Substrate 4 + 2-Methylfuran | 14a | 14b | 0.14 | Low (absent) |

de = diastereomeric excess

Conformational Analysis and Prediction of Spectroscopic Properties

DFT calculations are a powerful tool for analyzing the conformational landscape of molecules like this compound. By calculating the energies of different spatial arrangements of the atoms (conformers), the most stable conformation can be identified. This information is crucial for understanding the molecule's reactivity and for interpreting experimental spectroscopic data.

Theoretical calculations of vibrational frequencies (FT-IR and FT-Raman) and electronic absorption spectra (UV-Vis) can be compared with experimental data to validate the computational model and provide a more detailed assignment of the observed spectral features. nih.govresearchgate.net The agreement between calculated and experimental spectra lends confidence to the predicted geometric and electronic properties of the molecule. researchgate.netbohrium.com

Elucidation of Reaction Pathways and Rationalization of Stereocontrol

DFT calculations have been instrumental in mapping out the potential energy surfaces of reactions involving furan derivatives, thereby elucidating the most likely reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the activation barriers for different reaction channels.

For example, in the conversion of furfural (B47365) to other valuable chemicals, DFT studies have been used to investigate the reaction mechanisms on catalyst surfaces. researchgate.net These calculations can help identify the rate-determining steps and rationalize the observed product distributions. researchgate.net Similarly, in stereoselective reactions, DFT can be used to understand the origins of stereocontrol by analyzing the transition state structures and the non-covalent interactions that favor the formation of one stereoisomer over another. researchgate.net The regiocontrol in photochemical reactions, for instance, has been linked to the relative stability of the possible biradical intermediates. researchgate.net

Molecular Modeling and Simulation for Mechanistic Insights

Beyond static DFT calculations, molecular modeling and simulations provide a dynamic picture of chemical processes. These methods can be used to study the behavior of this compound in different environments, such as in solution or on a catalyst surface.

Molecular dynamics (MD) simulations, for example, can be used to explore the conformational flexibility of the molecule and to identify important intermolecular interactions, such as hydrogen bonding with solvent molecules. nih.gov This information is valuable for understanding how the reaction environment can influence reactivity and selectivity. By combining DFT calculations with MD simulations, a more comprehensive understanding of reaction mechanisms can be achieved. nih.gov

Computational Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, have become a standard tool for predicting the NLO properties of organic molecules.

The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using DFT. researchgate.netrsc.orgmdpi.com These calculations can help to identify molecules with potentially large NLO responses and to understand the structure-property relationships that govern this behavior. For instance, studies on related organic molecules have shown that the presence of electron-donating and electron-accepting groups connected by a π-conjugated system can lead to enhanced NLO properties. researchgate.net Computational screening allows for the rational design of new molecules with optimized NLO characteristics. bohrium.comrsc.org

Derivatization Strategies and Synthetic Utility

Synthesis of Functionalized 2-Furyl(phenyl)methanol Derivatives

The foundational this compound can be synthesized through methods such as the Grignard reaction between bromobenzene (B47551) and furfural (B47365). Once obtained, its hydroxyl group serves as a prime site for functionalization. A significant application of this derivatization is seen in the acid-catalyzed Piancatelli rearrangement, where 2-furylcarbinols are transformed into 4-hydroxycyclopentanone derivatives. This transformation is noted for its high diastereoselectivity.

A specific example involves the reaction of freshly prepared this compound with 4-iodoaniline (B139537) in the presence of a catalyst like dysprosium triflate to yield a functionalized cyclopentanone (B42830) derivative. This process underscores the utility of this compound as an intermediate in the synthesis of more complex molecules. The reaction demonstrates how the initial carbinol is derivatized and then rearranged to form a new carbocyclic ring system.

Table 1: Synthesis of a Functionalized Cyclopentanone Derivative

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Transformation |

| This compound | 4-Iodoaniline | Dysprosium(III) trifluoromethanesulfonate (B1224126) | 4-hydroxy-4-(4-iodophenylamino)-5-phenylcyclopent-2-en-1-one | Piancatelli Rearrangement |

Formation of Complex Polycyclic Architectures via Derivatization

The derivatization of this compound opens pathways to the formation of intricate polycyclic structures. The Piancatelli rearrangement, as mentioned previously, is a key example of this, converting the furan (B31954) ring and its carbinol side chain into a functionalized five-membered ring, which can then serve as a building block for more complex architectures.

Furthermore, the furan moiety within this compound can participate in various cycloaddition reactions, a common strategy for constructing polycyclic systems. Although direct examples starting from this compound are not extensively documented in readily available literature, the principle is well-established for furan-containing compounds. For instance, the derivatization of the hydroxyl group to a less reactive ether or ester could be a preliminary step before subjecting the furan ring to a Diels-Alder reaction with a suitable dienophile. This would lead to the formation of a bridged bicyclic ether, which can be further elaborated into more complex polycyclic frameworks.

The synthetic utility of related furan-containing organometallic reagents also highlights the potential for building complex structures. For example, the use of (2-furyl)magnesium chloride in reactions demonstrates the introduction of the furan nucleus, which can be subsequently transformed into more elaborate polycyclic systems. fishersci.ca

Derivatization for Specialized Analytical Applications

In analytical chemistry, derivatization is a common strategy to enhance the detectability and separation of analytes, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC). While specific derivatization protocols for this compound for analytical purposes are not widely reported, general principles can be applied.

For instance, a technique involving pre-column derivatization with a triphenylmethyl group has been successfully used for the HPLC analysis of chemically unstable halogenated compounds. nih.gov This method improves the stability and detection of the analyte. nih.gov A similar approach could be envisioned for this compound, where its hydroxyl group is reacted with a suitable derivatizing agent to attach a chromophore or a fluorophore. This would enhance its response to UV or fluorescence detectors, allowing for more sensitive and accurate quantification.

Table 2: Potential Derivatization for Enhanced HPLC Analysis

| Analyte | Derivatizing Agent (Example) | Purpose of Derivatization | Potential Benefit for this compound |

| This compound | Dansyl chloride | Introduction of a fluorophore | Increased sensitivity in fluorescence detection |

| This compound | 2,4-Dinitrophenylhydrazine | Introduction of a chromophore | Enhanced UV-Vis detection |

| This compound | Triphenylmethanamine | Increased steric bulk and crystallinity | Improved chromatographic separation and stability |

This type of derivatization would be particularly useful in metabolism studies or in the analysis of complex mixtures where the concentration of this compound or its metabolites might be very low.

Utilization as Building Blocks for Macromolecular Materials Synthesis

Furan-based compounds are recognized as valuable bio-based platform chemicals for the synthesis of polymers. mdpi.com A prominent example is the use of 2,5-furandicarboxylic acid (FDCA) as a monomer to produce polyethylene (B3416737) furanoate (PEF), a bio-based alternative to polyethylene terephthalate (B1205515) (PET). mdpi.com

By analogy, this compound possesses structural features that suggest its potential as a building block for macromolecular materials. The hydroxyl group could be used for polyester (B1180765) or polyurethane synthesis, while the furan ring offers possibilities for polymerization through ring-opening or cycloaddition reactions.

For example, the hydroxyl group of this compound could be reacted with a dicarboxylic acid or its derivative to form a polyester. The presence of the phenyl and furan groups along the polymer backbone would be expected to influence the material's thermal and mechanical properties. Furthermore, the furan rings within the polymer chain could be cross-linked through Diels-Alder reactions, leading to the formation of thermosetting materials with potentially reversible cross-links. While the direct polymerization of this compound is not yet a mainstream application, the established use of other furan derivatives in polymer science provides a strong rationale for its future exploration in this field.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of chemical analysis, enabling the separation of 2-Furyl(phenyl)methanol from starting materials, byproducts, and other impurities. The choice of technique depends on the specific analytical goal, from rapid reaction monitoring to high-resolution purity assessment.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and purity assessment of this compound. Method development often focuses on reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar.

Given the structure of this compound, which contains both a phenyl group and a furan (B31954) ring, stationary phases that facilitate π-π interactions, such as phenyl-hexyl columns, are particularly effective. researchgate.net The choice of organic modifier in the mobile phase is critical for optimizing selectivity. Methanol (B129727) is often preferred over acetonitrile (B52724) as it enhances π-π interactions between the aromatic rings of the analyte and the phenyl stationary phase, leading to increased retention and potentially better separation from non-aromatic impurities. researchgate.netphenomenex.com However, acetonitrile can be blended with methanol to reduce mobile phase viscosity and lower backpressure. phenomenex.com

As this compound is a chiral compound, enantioselective HPLC is essential for separating its (R)- and (S)-enantiomers. Chiral Stationary Phases (CSPs) are required for this purpose. Modern methods may utilize core-shell particle columns, which provide high efficiency and rapid analysis times, comparable to UHPLC. nih.gov For the separation of chiral alcohols, a polar organic mobile phase, such as a mixture of acetonitrile, methanol, and small amounts of additives like trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA), can be effective. nih.gov These additives help to sharpen peak shape and improve resolution.

Table 1: Example HPLC Method Parameters for this compound Analysis

Click to view table

| Parameter | Reversed-Phase (Achiral) | Enantioselective (Chiral) |

|---|---|---|

| Stationary Phase (Column) | Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm) | Core-Shell Chiral (e.g., LarihcShell-P, 4.6 x 100 mm, 2.7 µm) |

| Mobile Phase | Methanol/Water or Acetonitrile/Water Gradient | Acetonitrile/Methanol/TFA/TEA (e.g., 98:2:0.05:0.025, v/v/v/v) |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm or Fluorescence Detector |

| Temperature | Ambient or controlled (e.g., 40 °C) | Ambient |

| Notes | Methanol enhances π-π interactions. researchgate.net | Based on methods for similar chiral separations. nih.gov |

Ultra-Performance Liquid Chromatography (UPLC), a form of UHPLC, utilizes columns packed with sub-2 µm particles or core-shell particles to achieve significantly higher resolution, sensitivity, and speed compared to traditional HPLC. nih.gov While specific UPLC methods for this compound are not extensively detailed in the literature, HPLC methods can be readily adapted to UPLC systems. This transfer typically involves geometric scaling of the column dimensions and gradient profile to maintain separation selectivity while drastically reducing run times and solvent consumption. The use of a core-shell chiral column, for instance, provides UPLC-like performance on HPLC systems, enabling enantiomeric separation in minutes rather than the longer times required by traditional columns. nih.gov

Thin-Layer Chromatography (TLC) is an indispensable technique for qualitatively monitoring the progress of reactions that synthesize this compound. orgsyn.orgacs.org It is rapid, simple, and requires minimal sample. In the synthesis of this compound from furfural (B47365) and a phenyl Grignard reagent, TLC is used to confirm the consumption of the starting materials and the formation of the product. orgsyn.org

The analysis is typically performed on silica (B1680970) gel plates. orgsyn.org A common mobile phase (eluent) is a mixture of hexanes and ethyl acetate (B1210297), with a 70:30 ratio of hexanes to ethyl acetate providing good separation. orgsyn.org Visualization of the separated spots on the TLC plate is achieved using a UV lamp at a wavelength of 254 nm, under which the aromatic rings of the compound and starting materials will appear as dark spots. orgsyn.orgacs.org For enhanced visualization and differentiation, chemical staining agents can be used. A p-anisaldehyde stain, followed by gentle heating, causes the spots to develop distinct colors; for example, this compound appears as a dark blue spot. orgsyn.org

Table 2: TLC Parameters for Monitoring this compound Synthesis

Click to view table

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica Gel (e.g., on glass or aluminum plates) | orgsyn.org |

| Mobile Phase (Eluent) | 70% Hexanes in Ethyl Acetate | orgsyn.org |

| Visualization | 1) UV light (254 nm) 2) p-Anisaldehyde stain with heating | orgsyn.org |

| Rf of Product | 0.14 | orgsyn.org |

| Stain Color of Product | Dark Blue | orgsyn.org |

Coupled Analytical Techniques for Enhanced Resolution and Identification (e.g., HPLC-MS/MS)

For unambiguous identification, especially in complex mixtures, HPLC is often coupled with mass spectrometry (MS), most commonly in the form of HPLC-MS/MS. This technique combines the separation power of HPLC with the high specificity and sensitivity of mass analysis. After separation on the HPLC column, the analyte is ionized, typically using electrospray ionization (ESI), and its mass-to-charge ratio (m/z) is determined.

The initial mass scan provides the molecular weight of the compound, often observed as a protonated molecule [M+H]+ in positive ion mode. uni.lu For this compound (C₁₁H₁₀O₂), the expected monoisotopic mass is 174.068 g/mol . scbt.com In a subsequent step (MS/MS), this molecular ion is fragmented, and the m/z of the resulting fragment ions are measured. This fragmentation pattern serves as a structural fingerprint, allowing for confident identification by comparing it to known spectra or predicting fragmentation pathways.

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Click to view table

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 175.07536 | 135.1 |

| [M+Na]+ | 197.05730 | 142.4 |

| [M+K]+ | 213.03124 | 141.0 |

| [M+NH4]+ | 192.10190 | 154.8 |

| [M-H]- | 173.06080 | 141.4 |

Quantitative Method Development for Research Purity and Yield Determination

Accurately determining the purity and yield of this compound after synthesis is crucial. While HPLC with an external standard can be used, a primary method often employed in research settings is quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. orgsyn.orgacs.org

The advantage of qNMR is that it does not require an isolated, pure standard of the analyte itself. Instead, a certified internal standard of known concentration and purity is added to a precisely weighed sample of the crude or purified product. orgsyn.org By comparing the integral of a specific, non-overlapping proton signal from this compound with the integral of a known proton signal from the internal standard, the absolute quantity of the analyte can be calculated. For example, the purity of this compound has been determined to be >97% by quantitative ¹H NMR using 1,3,5-trimethoxybenzene (B48636) as the internal standard. orgsyn.org The yield of related reactions has been determined using mesitylene (B46885) as the internal standard. acs.org

Table 4: Example Parameters for Quantitative ¹H NMR (qNMR)

Click to view table

| Parameter | Value/Description | Reference |

|---|---|---|

| Technique | Quantitative ¹H NMR Spectroscopy | orgsyn.org |

| Solvent | CDCl₃ (Deuterated Chloroform) | orgsyn.org |

| Internal Standard | 1,3,5-Trimethoxybenzene or Mesitylene | orgsyn.orgacs.org |

| Relaxation Delay (D1) | 10 s (to ensure full relaxation of protons for accurate integration) | orgsyn.org |

| Measurement | Comparison of analyte and standard signal integrals | orgsyn.org |

Compound Reference Table

Table 5: Chemical Compounds Mentioned in the Article

Click to view table

| Compound Name | Role/Context | Molecular Formula |

|---|---|---|

| This compound | Analyte | C₁₁H₁₀O₂ |

| Acetonitrile | HPLC Mobile Phase Component | C₂H₃N |

| Ethyl Acetate | TLC Mobile Phase Component | C₄H₈O₂ |

| Furfural | Starting Material | C₅H₄O₂ |

| Hexanes | TLC Mobile Phase Component | C₆H₁₄ (Isomer Mixture) |

| Methanol | HPLC Mobile Phase Component | CH₄O |

| Mesitylene | qNMR Internal Standard | C₉H₁₂ |

| p-Anisaldehyde | TLC Staining Agent | C₈H₈O₂ |

| 1,3,5-Trimethoxybenzene | qNMR Internal Standard | C₉H₁₂O₃ |

| Trifluoroacetic Acid (TFA) | HPLC Mobile Phase Additive | C₂HF₃O₂ |

| Triethylamine (TEA) | HPLC Mobile Phase Additive | C₆H₁₅N |

Exploration of Non Biomedical Applications

Role in Polymer and Material Science

The furan (B31954) moiety, a core component of 2-Furyl(phenyl)methanol, is instrumental in the field of polymer and material science. The related compound 2-Furanmethanol (furfuryl alcohol) is a primary monomer used in the synthesis of furan resins. These polymers are notable for their use as binders, adhesives, cements, and coatings, often resulting in black, cross-linked, chemical-resistant, and non-burning thermoset polymer matrix composites.

The polymerization of furan compounds is a subject of detailed study. Acid-catalyzed polymerization is a common method, but conditions can be tailored to control the outcome. rsc.org For instance, research into the acid-catalyzed conversion of furan has shown that the choice of solvent, such as methanol (B129727), can suppress undesirable polymerization and enhance the formation of specific products. rsc.org This level of control is crucial for developing new materials.